molecular formula C21H28N6O3S B2836265 4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-81-7

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2836265
CAS No.: 946210-81-7
M. Wt: 444.55
InChI Key: BRWRSHOCCCQXNE-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Substitution Reactions: Introduction of the isopropoxy and methoxyethyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the isopropoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with a pyrazolopyrimidine core are often investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The specific structure of 4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suggests it could be a candidate for such studies.

Industry

In industry, this compound might be used in the development of new pharmaceuticals or agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action for compounds like 4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can bind to the active site of kinases, inhibiting their activity and thereby modulating cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide: A structurally similar compound with potential differences in biological activity due to variations in the substituents.

    N-(2-(4-aminopyrimidin-2-yl)ethyl)-4-isopropoxybenzamide: Another related compound that may exhibit different pharmacological properties.

Uniqueness

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.

Biological Activity

4-Isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with CAS number 946210-81-7, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazolo[3,4-d]pyrimidine core, which is often associated with various biological properties, including anticancer and kinase inhibition activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N6O3S, with a molecular weight of 444.6 g/mol. The compound's structure includes functional groups that may contribute to its biological activity, particularly in the context of kinase inhibition.

PropertyValue
Molecular FormulaC21H28N6O3S
Molecular Weight444.6 g/mol
CAS Number946210-81-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolopyrimidine Core : This involves cyclization reactions under acidic or basic conditions to form the pyrazolopyrimidine structure.
  • Substitution Reactions : Isopropoxy and methoxyethyl groups are introduced via nucleophilic substitution reactions using alkyl halides.
  • Amidation : The final step is the formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures often exhibit anticancer properties. In vitro studies have evaluated their effects on various cancer cell lines. For instance, related compounds were tested against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines. However, preliminary results suggest that while some derivatives show promise, this compound may not exhibit significant cytotoxicity within tested concentrations .

Kinase Inhibition

The potential for kinase inhibition is a significant area of interest for this compound. Kinases play crucial roles in cell signaling and proliferation; thus, inhibitors can be vital in cancer therapy. Despite structural similarities to known kinase inhibitors, initial evaluations indicated that this compound did not effectively inhibit CDK2 or Abl kinases at micromolar concentrations . This lack of activity may be attributed to structural features that hinder binding to the active sites of these kinases.

Case Studies and Research Findings

Several studies have examined the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antiviral Activity : Some derivatives have shown antiviral properties against various viruses through molecular docking studies .
  • Antimicrobial Properties : Compounds within this class have demonstrated antimicrobial effects against specific pathogens .
  • In Silico Studies : Computational analyses have been employed to predict interactions and affinities with target proteins, guiding further experimental designs .

Properties

IUPAC Name

N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-14(2)30-16-7-5-15(6-8-16)20(28)23-9-11-27-19-17(13-24-27)18(22-10-12-29-3)25-21(26-19)31-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRSHOCCCQXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC(=NC(=C3C=N2)NCCOC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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